molecular formula C9H7F2N B3098337 2,2-Difluoro-2-(3-methylphenyl)acetonitrile CAS No. 1334146-40-5

2,2-Difluoro-2-(3-methylphenyl)acetonitrile

Cat. No.: B3098337
CAS No.: 1334146-40-5
M. Wt: 167.15 g/mol
InChI Key: GZPTZPJYNAIAGW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methylphenyl)acetonitrile is a fluorinated aromatic nitrile with a molecular formula of C₉H₇F₂N and a calculated molecular weight of 167.16 g/mol. The compound features a 3-methylphenyl group attached to a difluorinated acetonitrile moiety. This structure combines electron-withdrawing fluorine atoms and a mildly electron-donating methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2,2-difluoro-2-(3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPTZPJYNAIAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methylphenyl)acetonitrile typically involves the reaction of 3-methylbenzyl chloride with difluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of 2,2-Difluoro-2-(3-methylphenyl)ethylamine.

    Oxidation: Formation of 2,2-Difluoro-2-(3-methylphenyl)acetic acid.

Scientific Research Applications

2,2-Difluoro-2-(3-methylphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to various biological targets, potentially leading to the modulation of enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS Number Source
2,2-Difluoro-2-(3-fluorophenyl)acetonitrile C₈H₅F₃N 171.12 3-Fluorophenyl, difluoroacetonitrile 95% 1334149-70-0
2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile C₁₃H₁₀ClN₃ 243.69 3-Methylphenyl, 6-chloropyridazinyl N/A 339008-33-2
2,4-Difluorophenylacetonitrile C₈H₅F₂N 153.13 (calculated) 2,4-Difluorophenyl 97% N/A
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.14 (calculated) 4-Amino, 2-trifluoromethyl 98% N/A
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile C₁₁H₁₀F₃NO₂ 245.20 3-Methoxy, 4-trifluoroethoxy N/A 1193388-12-3
Key Observations:

Substituent Effects on Molecular Weight :

  • The 3-fluorophenyl analog (171.12 g/mol) has a higher molecular weight than the target compound (167.16 g/mol) due to the heavier fluorine atom replacing the methyl group .
  • The 6-chloropyridazinyl derivative (243.69 g/mol) is significantly heavier due to the chlorine atom and pyridazine ring .

Electronic and Reactivity Profiles: Electron-Withdrawing Groups: Fluorine and nitrile groups increase electrophilicity, enhancing reactivity in nucleophilic substitution or cycloaddition reactions. For example, 2,4-difluorophenylacetonitrile (153.13 g/mol) is highly electrophilic due to dual fluorine substitution .

Solubility and Physical Properties :

  • Compounds with polar substituents (e.g., methoxy or trifluoroethoxy groups in ) exhibit higher solubility in polar solvents compared to the hydrophobic methyl group in the target compound.

Biological Activity

2,2-Difluoro-2-(3-methylphenyl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring two fluorine atoms and a 3-methylphenyl group, enhances its reactivity and interaction with biological targets. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms increases the compound's lipophilicity and binding affinity to various biological targets, which may modulate enzymatic activities and cellular signaling pathways. This characteristic positions the compound as a promising candidate for further therapeutic exploration.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound could possess anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
  • Anticancer Properties : The compound has been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and others.

Case Studies and Research Findings

  • In Vitro Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound on MCF-7 human breast cancer cells. The results indicated significant growth inhibition at nanomolar concentrations, with an IC50 value demonstrating potent activity against this cell line .
  • Comparison with Similar Compounds : When compared to other difluorinated compounds such as 2,2-Difluoro-2-phenylacetonitrile, the unique positioning of the methyl group in this compound enhances its biological reactivity and potential efficacy.

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryPotential effects observed in preliminary studies
AnticancerSignificant growth inhibition in MCF-7 cells
Mechanism InsightsEnhanced binding due to fluorine atoms

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorination techniques. The presence of electron-withdrawing fluorine atoms significantly alters the compound's chemical properties and enhances its biological activity.

Chemical Structure

The structural formula can be represented as follows:

C9H8F2N\text{C}_9\text{H}_8\text{F}_2\text{N}

This formula indicates the presence of two fluorine atoms (F), one nitrogen atom (N), and a hydrocarbon framework that contributes to its unique biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(3-methylphenyl)acetonitrile
Reactant of Route 2
2,2-Difluoro-2-(3-methylphenyl)acetonitrile

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